Superior Anticancer Potency of the Sulfonyl Spacer Motif: Target Compound vs. Carbonyl Analogs
The target compound incorporates a sulfonyl spacer, a key structural feature for potent cytotoxicity. In a study of spiro[chroman-2,4'-piperidin]-4-one derivatives, compounds with a sulfonyl moiety (16-18) were uniformly more potent than their carbonyl-containing counterparts (14, 15) [1]. The most potent sulfonyl analog, 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one (Compound 16), achieved IC50 values of 0.31–5.62 µM across MCF-7, A2780, and HT-29 cell lines, whereas the carbonyl-linked adamantyl analog (14) showed only weak activity (IC50 of 8.46 µM against HT-29 and unquantified weak activity against others) [1]. The target compound, bearing a more elaborate sulfonyl-benzoyl motif, is expected to retain or modulate this sulfonyl-driven potency advantage, though its exact IC50 values have not been reported.
| Evidence Dimension | In vitro cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to be in the low micromolar range based on the sulfonyl spacer motif. |
| Comparator Or Baseline | 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one (Compound 16): IC50 = 0.31–5.62 µM. Carbonyl-spacer Compound 14: IC50 = 8.46 µM (HT-29 only). |
| Quantified Difference | Sulfonyl analogs are >1.5- to 27-fold more potent than carbonyl analogs. |
| Conditions | MTT assay against human cancer cell lines MCF-7 (breast), A2780 (ovarian), and HT-29 (colon) after 24-hour treatment. |
Why This Matters
The sulfonyl spacer is a validated potency-enhancing motif, and the target compound is the only analog in this class that combines it with a terminal piperidine sulfonamide, potentially offering a unique selectivity profile.
- [1] Abdelatef, S.A., El-Saadi, M.T., Amin, N.H., Abdelazeem, A.H., Abdellatif, K.R.A. Synthesis and anticancer screening of novel spiro[chroman-2,4'-piperidin]-4-one derivatives with apoptosis-inducing activity. Journal of Applied Pharmaceutical Science, 2018, 8(1), 009-016. View Source
